Dihydropteroate synthase-IN-1

Catalog No.
S12889657
CAS No.
M.F
C19H23N5O4S2
M. Wt
449.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydropteroate synthase-IN-1

Product Name

Dihydropteroate synthase-IN-1

IUPAC Name

(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide

Molecular Formula

C19H23N5O4S2

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+

InChI Key

PBQCVYWDYFTCMK-KNTRCKAVSA-N

Canonical SMILES

CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC

Isomeric SMILES

CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC

Dihydropteroate synthase-IN-1 is a compound that acts as an inhibitor of the enzyme dihydropteroate synthase, which is crucial in the de novo synthesis of folate in various organisms, particularly in prokaryotes and some eukaryotes. This enzyme catalyzes the condensation of para-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to produce dihydropteroate and pyrophosphate. The absence of this enzyme in mammals makes it an attractive target for antibiotic development, especially against bacterial infections .

The primary reaction catalyzed by dihydropteroate synthase can be represented as follows:

6 hydroxymethyl 7 8 dihydropterin pyrophosphate+para aminobenzoic aciddihydropteroate+pyrophosphate\text{6 hydroxymethyl 7 8 dihydropterin pyrophosphate}+\text{para aminobenzoic acid}\rightleftharpoons \text{dihydropteroate}+\text{pyrophosphate}

This reaction is essential for the synthesis of folate, a critical cofactor in various metabolic processes. The mechanism involves an ordered reaction where the substrates bind sequentially to the enzyme, leading to the formation of a cationic intermediate .

Dihydropteroate synthase-IN-1 exhibits significant biological activity as an inhibitor of dihydropteroate synthase. By mimicking the substrate or binding at the active site, it effectively competes with para-aminobenzoic acid, thereby inhibiting folate synthesis in bacteria. This inhibition can lead to bacterial growth arrest, making it a potential therapeutic agent against bacterial infections .

The synthesis of dihydropteroate synthase-IN-1 typically involves organic synthesis techniques that may include:

  • Condensation Reactions: To form the core structure by combining various precursors.
  • Functional Group Modifications: To enhance binding affinity and selectivity towards dihydropteroate synthase.
  • Purification Techniques: Such as column chromatography to isolate the desired compound from reaction mixtures.

Specific synthetic pathways may vary based on the chemical structure of dihydropteroate synthase-IN-1, but generally involve multi-step organic reactions .

Dihydropteroate synthase-IN-1 has potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting bacterial infections.
  • Research Tools: For studying folate metabolism and resistance mechanisms in bacteria.
  • Pharmaceutical Formulations: As part of combination therapies to enhance efficacy against resistant bacterial strains .

Interaction studies have shown that dihydropteroate synthase-IN-1 binds effectively to the pterin binding site of dihydropteroate synthase. Structural studies utilizing X-ray crystallography have identified key residues involved in binding and inhibition. These studies help elucidate how modifications to the compound can enhance its inhibitory potency and specificity against various strains of bacteria .

Dihydropteroate synthase-IN-1 can be compared with several similar compounds that also target dihydropteroate synthase or related pathways:

Compound NameMechanism of ActionUnique Features
SulfanilamideCompetitive inhibitor of para-aminobenzoic acidFirst sulfonamide antibiotic; historical significance
TrimethoprimInhibits dihydrofolate reductaseSynergistic effect with sulfonamides; broader spectrum
DapsoneInhibitor of folate synthesisUsed primarily for leprosy; unique anti-inflammatory properties
Pteridine derivativesMimics pterin substratesPotential for reduced resistance due to structural diversity

Dihydropteroate synthase-IN-1 is unique due to its specific targeting of the pterin binding site rather than competing directly at the para-aminobenzoic acid binding site, which may help overcome resistance mechanisms seen with traditional sulfonamide antibiotics .

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

449.11914658 g/mol

Monoisotopic Mass

449.11914658 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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